molecular formula C19H15FN6OS B2941945 N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-30-7

N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2941945
CAS No.: 863459-30-7
M. Wt: 394.43
InChI Key: AFWMNVWPCXQTOX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolopyrimidine core substituted with a p-tolyl group at the 3-position and a thioacetamide moiety at the 7-position. The 3-fluorophenyl group on the acetamide side chain introduces electronic and steric effects that may influence its physicochemical and biological properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolopyrimidine derivatives) are reported as CNS drugs, enzyme inhibitors, or receptor modulators .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-12-5-7-15(8-6-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWMNVWPCXQTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with its closest analogs based on substituent variations, synthetic routes, and available

Compound Substituents Molecular Formula Melting Point (°C) Key Findings References
Target Compound :
N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 3-position: p-tolyl
- 7-position: thioacetamide with 3-fluorophenyl
C₂₁H₁₇FN₆OS N/A Structural similarity to bioactive triazolopyrimidines; potential kinase/EZH2 inhibition inferred from analogs
Analog 1 :
N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 3-position: 2-fluorobenzyl
- Acetamide: 3-chloro-4-methylphenyl
C₂₀H₁₆ClFN₆OS N/A Higher molecular weight (442.9 g/mol); chloro and fluoro groups may enhance lipophilicity
Analog 2 :
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 3-position: methyl
- Acetamide: 2-(trifluoromethyl)phenyl
C₁₆H₁₃F₃N₆OS N/A Trifluoromethyl group increases metabolic stability; no bioactivity data available
Analog 3 :
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 3-position: benzyl
- Acetamide: 2-ethoxyphenyl
C₂₁H₂₀N₆O₂S N/A Ethoxy group may improve solubility; benzyl substitution common in kinase inhibitors
Analog 4 :
N-(4-((7-(benzo[d]oxazol-2-ylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine (9b )
- 3-position: benzyl
- 7-position: benzoxazole-thioether
C₂₅H₂₅N₇OS 154–155 Moderate yield (18.5%); crystallizes in toluene/acetonitrile; NMR confirms regiochemistry

Key Structural and Functional Insights

Substituent Effects on Bioactivity: p-Tolyl vs. Benzyl: The p-tolyl group in the target compound (vs. Fluorine Substitution: The 3-fluorophenyl group in the target compound (vs. chloro or trifluoromethyl in analogs) balances electronegativity and lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Feasibility :

  • Analogs like 9b and 9e are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 14.8% to 89.9% depending on substituents .
  • The target compound likely requires similar methods, such as reacting 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol with N-(3-fluorophenyl)-2-chloroacetamide.

Pharmacological Potential: Triazolopyrimidines with sulfur linkages (e.g., SC241 in ) exhibit CNS activity, suggesting the target compound may share similar mechanisms . Compounds like vicasinabine () demonstrate CB2 receptor agonism, implying triazolopyrimidine derivatives’ versatility in targeting diverse pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including:

  • Triazole formation : Cyclization of precursor pyrimidine derivatives with azides or nitriles under thermal or catalytic conditions.
  • Thioacetamide linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of bases like triethylamine.
  • Aryl substitution : Use of phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate for activating pyrimidine or triazole intermediates for nucleophilic substitution with fluorophenyl and p-tolyl groups .
    • Key Reagents : Phosphorus oxychloride, azide salts, and tertiary amines are critical for intermediate activation and coupling .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and p-tolyl groups) and acetamide methylene (δ ~3.5–4.0 ppm). Triazole protons typically appear as singlets (δ 8.0–9.0 ppm).
  • IR Spectroscopy : Confirm thioacetamide C=S stretch (~600–700 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₁₅F₂N₅OS₂). Use ESI or MALDI-TOF for ionization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI for triazole formation), and reaction time.
  • Response Metrics : Yield, purity (HPLC), and reaction time.
  • Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify optimal conditions. For example, flow chemistry systems (as in ) enable precise control of exothermic steps and improve reproducibility .

Q. How to resolve contradictions between in vitro solubility and observed bioactivity in cellular assays?

  • Methodological Answer :

  • Solubility Profiling : Test in DMSO, PBS (pH 7.4), and cell culture media with surfactants (e.g., Tween-80). Use nephelometry or UV-Vis spectroscopy.
  • Bioactivity Correction : Normalize activity data against solubility limits. For low solubility, employ nanoformulations (liposomes, cyclodextrins) or prodrug strategies .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 37°C. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius models. Identify degradation products via LC-MS .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Vary substituents on the fluorophenyl (e.g., Cl, NO₂) and p-tolyl (e.g., electron-withdrawing groups) moieties.
  • Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity. Use IC₅₀/EC₅₀ values to correlate substituent effects.
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding interactions with target proteins .

Q. What experimental approaches can address contradictory bioactivity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Confirm genetic profiles (e.g., receptor expression via qPCR/Western blot) and metabolic activity (MTT assay).
  • Data Normalization : Use Z-score or Grubbs’ test to identify outliers. Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .

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